4-(chloromethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole
Description
4-(chloromethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Properties
IUPAC Name |
4-(chloromethyl)-1-(2,3-dihydro-1H-inden-2-yl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-7-11-8-16(15-14-11)12-5-9-3-1-2-4-10(9)6-12/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDZGESPAXCXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3C=C(N=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, which involve the reaction of the triazole with formaldehyde and hydrochloric acid.
Attachment of the 2,3-dihydro-1H-inden-2-yl Group: The indene derivative can be attached through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical structure and properties.
Cyclization Reactions: The triazole ring can participate in cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
4-(chloromethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules. The triazole ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(bromomethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different chemical properties.
4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole:
Uniqueness
4-(chloromethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole is unique due to the combination of its chloromethyl group and the 2,3-dihydro-1H-inden-2-yl moiety
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
